

Application Notes & Protocols: Elucidating the Structure of Surgumycin using NMR Spectroscopy

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Compound of Interest

Compound Name: *Surgumycin*

Cat. No.: *B15581106*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Surgumycin, a novel polyketide macrolide, presents a complex chemical architecture that requires a suite of advanced analytical techniques for its complete structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process, providing detailed insights into the connectivity and stereochemistry of the molecule. These application notes provide a comprehensive overview of the NMR methodologies employed to determine the structure of **Surgumycin**, including detailed experimental protocols and a summary of the key NMR data. This document serves as a guide for researchers engaged in the structural analysis of complex natural products.

Data Presentation: NMR Spectroscopic Data for Surgumycin

The following tables summarize the ^1H and ^{13}C NMR data for **Surgumycin**, along with key 2D NMR correlations obtained in DMSO- d_6 .

Table 1: ^1H and ^{13}C NMR Data and HMBC Correlations for **Surgumycin**

Position	δC (ppm)	δH (ppm, mult., J in Hz)	HMBC ($^1H \rightarrow ^{13}C$)
1	172.5	-	C2, C3
2	45.1	2.60 (dd, 15.0, 8.0)	C1, C3, C4
3	70.2	4.10 (m)	C1, C2, C4, C5
4	38.5	1.80 (m), 1.65 (m)	C3, C5, C6
5	72.8	3.95 (m)	C3, C4, C6, C7
6	35.2	1.95 (m), 1.75 (m)	C5, C7, C8
7	130.1	5.50 (d, 10.0)	C5, C6, C8, C9
8	135.5	5.80 (dd, 10.0, 4.0)	C6, C7, C9, C10
9	78.3	4.50 (d, 4.0)	C7, C8, C10, C11
10	42.1	2.20 (m)	C8, C9, C11, C12
11	210.3	-	C10, C12, C13
12	50.5	3.10 (t, 6.5)	C10, C11, C13
13	25.8	1.50 (m)	C11, C12, C14
14	15.1	0.90 (t, 7.0)	C12, C13
15	98.9	4.80 (d, 3.0)	C16, C17, C18
16	75.4	3.50 (m)	C15, C17, C18
17	70.1	3.80 (m)	C15, C16, C18
18	65.3	3.60 (m)	C15, C16, C17
19	21.2	1.10 (d, 6.5)	C17, C18
OMe	56.4	3.30 (s)	C3

Table 2: Key COSY and HSQC Correlations for **Surgumycin**

¹ H (ppm)	COSY Correlations (¹ H)	HSQC Correlation (¹³ C)
2.60	4.10	45.1
4.10	2.60, 1.80, 1.65	70.2
1.80, 1.65	4.10, 3.95	38.5
3.95	1.80, 1.65, 1.95, 1.75	72.8
1.95, 1.75	3.95, 5.50	35.2
5.50	1.95, 1.75, 5.80	130.1
5.80	5.50, 4.50	135.5
4.50	5.80, 2.20	78.3
2.20	4.50, 3.10	42.1
3.10	2.20, 1.50	50.5
1.50	3.10, 0.90	25.8
0.90	1.50	15.1
4.80	3.50	98.9
3.50	4.80, 3.80	75.4
3.80	3.50, 3.60	70.1
3.60	3.80, 1.10	65.3
1.10	3.60	21.2
3.30	-	56.4

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

2.1 Sample Preparation

- Dissolution: Weigh 5-10 mg of purified **Surgumycin** and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
- Degassing (Optional): For long-term experiments or unstable compounds, degas the sample by bubbling with nitrogen or argon gas.

2.2 1D NMR Spectroscopy

- ¹H NMR Spectroscopy:
 - Spectrometer: Bruker Avance III 600 MHz or equivalent.
 - Pulse Program: zg30
 - Temperature: 298 K
 - Number of Scans: 16
 - Relaxation Delay (d1): 1.0 s
 - Acquisition Time (aq): 3.9 s
 - Spectral Width (sw): 20 ppm
 - Processing: Apply a line broadening of 0.3 Hz using an exponential window function before Fourier transformation.
- ¹³C NMR Spectroscopy:
 - Spectrometer: Bruker Avance III 600 MHz or equivalent.
 - Pulse Program: zgpg30 (proton decoupled)
 - Temperature: 298 K
 - Number of Scans: 1024

- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): 1.8 s
- Spectral Width (sw): 240 ppm
- Processing: Apply a line broadening of 1.0 Hz using an exponential window function before Fourier transformation.

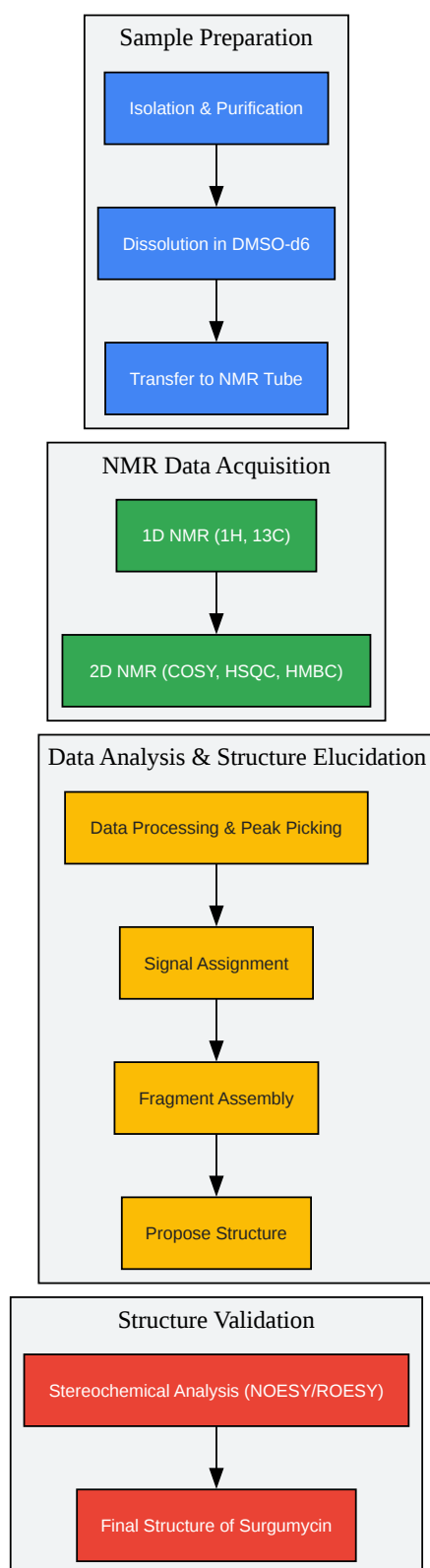
2.3 2D NMR Spectroscopy

- COSY (Correlation Spectroscopy):
 - Pulse Program: cosygpqf
 - Data Points: 2048 (F2) x 256 (F1)
 - Number of Scans: 8
 - Spectral Width: 12 ppm in both dimensions
 - Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: hsqcedetgpsisp2.3
 - Data Points: 2048 (F2) x 256 (F1)
 - Number of Scans: 16
 - Spectral Width: 12 ppm (F2, ^1H) x 180 ppm (F1, ^{13}C)
 - $^1\text{J}(\text{C},\text{H})$ Coupling Constant: Optimized for 145 Hz.
 - Processing: Apply a squared sine-bell window function in both dimensions.
- HMBC (Heteronuclear Multiple Bond Correlation):

- Pulse Program: hmbcgpndqf
- Data Points: 2048 (F2) x 256 (F1)
- Number of Scans: 32
- Spectral Width: 12 ppm (F2, ^1H) x 220 ppm (F1, ^{13}C)
- Long-range $^1\text{J}(\text{C},\text{H})$ Coupling Constant: Optimized for 8 Hz.
- Processing: Apply a sine-bell window function in both dimensions.

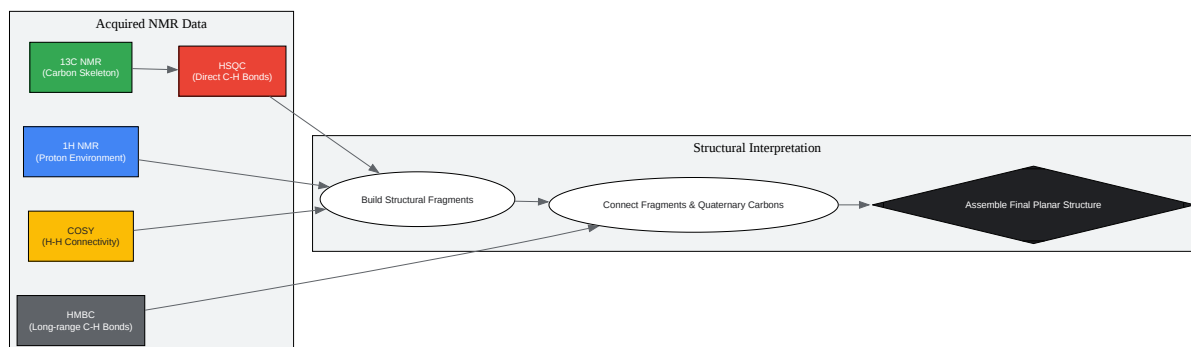
Visualizations of Experimental Workflow and Logic

The following diagrams illustrate the workflow and logical connections in the structure elucidation of **Surgumycin**.



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Caption: Overall workflow for the structure elucidation of **Surgumycin**.



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Caption: Logical relationships in the interpretation of 2D NMR data.

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